N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide hydrochloride
Description
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide hydrochloride is a synthetic small molecule featuring a fused heterocyclic core comprising a benzo[d]thiazole ring, a tetrahydrothieno[2,3-c]pyridine scaffold, and a propionamide side chain. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability. This compound is structurally related to a class of apurinic/apyrimidinic endonuclease 1 (APE1) inhibitors, which target DNA repair pathways to potentiate the cytotoxicity of alkylating chemotherapeutic agents like temozolomide .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS2.ClH/c1-4-17(24)22-20-18(19-21-14-7-5-6-8-15(14)25-19)13-9-10-23(12(2)3)11-16(13)26-20;/h5-8,12H,4,9-11H2,1-3H3,(H,22,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDLSIUJRNLWGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C2=C(S1)CN(CC2)C(C)C)C3=NC4=CC=CC=C4S3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1). This enzyme plays a critical role in DNA repair and redox signaling, making it a target for cancer therapeutics.
- Molecular Formula : C25H26ClN3O2S2
- Molecular Weight : 500.1 g/mol
- CAS Number : 524708-03-0
- Purity : Typically 95% .
This compound acts primarily as an APE1 inhibitor. APE1 is involved in the base excision repair pathway and is crucial for maintaining genomic stability. Inhibition of APE1 can lead to increased sensitivity of cancer cells to chemotherapeutic agents by impairing their ability to repair DNA damage .
In Vitro Studies
In studies examining the effects of this compound on various cancer cell lines:
- Triple-Negative Breast Cancer (TNBC) : The compound demonstrated a synergistic effect when combined with platinum-based drugs, enhancing cytotoxicity and reducing cell viability significantly compared to controls .
- Prostate Cancer : Elevated levels of APE1 were associated with poor prognosis. The compound's inhibition of APE1 resulted in reduced cell proliferation and increased apoptosis in prostate cancer cell lines .
Structure-Activity Relationship (SAR)
Research into the SAR of this compound revealed that modifications to the benzothiazole and thienopyridine moieties significantly influenced its inhibitory potency against APE1. The presence of the isopropyl group was found to enhance binding affinity and selectivity towards APE1 compared to other similar enzymes .
| Compound Structure | Inhibition (% at 10 µM) | Remarks |
|---|---|---|
| Parent Compound | 45% | Moderate inhibition |
| Isopropyl Variant | 75% | Significant enhancement in activity |
| Benzothiazole Variant | 60% | Improved selectivity |
Clinical Relevance
A study highlighted the correlation between APE1 expression levels and patient outcomes in various cancers. Patients with lower APE1 levels exhibited longer progression-free survival rates. The use of this compound as an adjunct therapy could potentially improve treatment outcomes by targeting high APE1 expressing tumors .
Safety and Toxicology
Preliminary toxicological assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are needed to establish long-term safety and potential side effects associated with its use in combination therapies .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C20H24ClN3OS2
Molecular Weight : 422 g/mol
CAS Number : 1189493-87-5
Purity : Typically 95%
The compound features a complex structure that includes a benzo[d]thiazole moiety and a tetrahydrothieno[2,3-c]pyridine unit. These structural elements contribute to its unique chemical properties and biological activities.
The primary biological activity of N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide hydrochloride is its role as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1) . APE1 is a critical enzyme involved in DNA repair and redox signaling pathways.
In Vitro Studies
Research has demonstrated the compound's effectiveness against various cancer cell lines:
- Triple-Negative Breast Cancer (TNBC) : The compound showed a synergistic effect when combined with platinum-based drugs, significantly enhancing cytotoxicity and reducing cell viability compared to controls.
- Prostate Cancer : Elevated levels of APE1 correlated with poor prognosis. The compound's inhibition of APE1 resulted in reduced cell proliferation and increased apoptosis in prostate cancer cell lines.
Structure-Activity Relationship (SAR)
Research into the SAR of this compound indicates that modifications to the benzothiazole and thienopyridine moieties significantly influence its inhibitory potency against APE1. The presence of the isopropyl group enhances binding affinity and selectivity towards APE1 compared to similar enzymes.
| Compound Structure | Inhibition (% at 10 µM) | Remarks |
|---|---|---|
| Parent Compound | 45% | Moderate inhibition |
| Isopropyl Variant | 75% | Significant enhancement in activity |
| Benzothiazole Variant | 60% | Improved selectivity |
Clinical Relevance
Studies have highlighted a correlation between APE1 expression levels and patient outcomes across various cancers. Patients with lower APE1 levels exhibited longer progression-free survival rates. Thus, utilizing this compound as an adjunct therapy could potentially improve treatment outcomes by targeting tumors with high APE1 expression.
Potential Therapeutic Applications
Given its mechanism of action and biological activity, this compound holds promise in:
- Cancer Therapy : As an APE1 inhibitor, it may enhance the effectiveness of conventional chemotherapeutics.
- Combination Treatments : Its synergistic effects with other drugs suggest potential for use in combination therapies for resistant cancer types.
Comparison with Similar Compounds
Substituent Variations at the 6-Position
- 6-Isopropyl vs. 6-Benzyl: A closely related analogue, N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide hydrochloride (), replaces the isopropyl group with a benzyl moiety. Isopropyl groups typically enhance lipophilicity and passive membrane permeability compared to benzyl groups, which may explain the superior brain exposure observed in the 6-isopropyl derivative .
Amide Side Chain Modifications
- Acetamide vs. Propionamide : The acetamide analogue (compound 3 in ) exhibits single-digit µM APE1 inhibitory activity and enhances alkylating agent cytotoxicity in HeLa cells. Propionamide elongation of the side chain may modulate steric interactions with the APE1 active site or improve pharmacokinetic properties. Hydrochloride salt formation in the target compound likely improves solubility relative to the free-base acetamide .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?
The synthesis involves multi-step reactions, typically starting with benzo[d]thiazole derivatives and tetrahydrothieno precursors. Key steps include:
- Amide bond formation : Coupling the benzo[d]thiazole moiety with the tetrahydrothieno-pyridine scaffold under anhydrous conditions.
- Isopropyl group introduction : Alkylation or substitution reactions to incorporate the isopropyl group at the 6-position.
- Hydrochloride salt formation : Acidic workup to precipitate the final product. Optimization requires strict control of temperature (e.g., 0–5°C for sensitive steps), solvent choice (e.g., DMF for solubility), and catalyst selection (e.g., EDCI/HOBt for amidation). Purification via recrystallization or chromatography ensures >95% purity .
Q. Which analytical techniques are essential for characterizing this compound’s structural integrity and purity?
- NMR spectroscopy : ¹H/¹³C NMR confirms functional groups and stereochemistry (e.g., distinguishing tetrahydrothieno ring conformers).
- HPLC : Monitors purity (>98% by reverse-phase C18 column, UV detection at 254 nm).
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 500.03).
- X-ray crystallography : Resolves 3D conformation, critical for understanding binding interactions .
Q. What are the primary biological targets or assays used to evaluate its activity?
The compound acts as an APE1 (apurinic/apyrimidinic endonuclease 1) inhibitor. Standard assays include:
- Enzyme inhibition : Fluorescence-based assays measuring AP-site cleavage inhibition (IC₅₀ ~10 µM).
- Cellular cytotoxicity : Enhancement of alkylating agents (e.g., temozolomide) in HeLa cells via comet assays or clonogenic survival .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve APE1 inhibition potency?
- Core modifications : Replace the isopropyl group with bulkier substituents (e.g., cyclopropyl) to enhance hydrophobic interactions.
- Amide linker optimization : Test propionamide vs. acetamide derivatives for metabolic stability.
- Heterocycle substitution : Introduce electron-withdrawing groups (e.g., fluorine) on the benzo[d]thiazole ring to modulate electron density. SAR data should correlate with enzymatic IC₅₀ values and cellular EC₅₀ (e.g., from dose-response curves in combination therapies) .
Q. How can conflicting cytotoxicity data (e.g., cisplatin resistance vs. MMS sensitization) be resolved?
Contradictions may arise from:
- Mechanistic divergence : APE1 inhibition may not affect cisplatin (DNA crosslinker) efficacy but sensitizes cells to methyl methanesulfonate (MMS, alkylating agent).
- Experimental variables : Verify cell line-specific DNA repair pathways (e.g., BRCA status) and dosing schedules (pre- vs. post-treatment). Use isogenic cell lines (e.g., APE1-knockout vs. wild-type) to isolate compound effects .
Q. What pharmacokinetic parameters should be prioritized for in vivo studies?
- Plasma exposure : Measure AUC (area under the curve) and Cmax after intraperitoneal administration.
- Brain penetration : Assess brain-to-plasma ratio (e.g., 0.8 in mice via LC-MS/MS).
- Metabolic stability : Incubate with liver microsomes to estimate half-life (t₁/₂ >2 hrs preferred) .
Q. How can synergistic effects with other DNA-damaging agents be systematically evaluated?
- Combination index (CI) : Use the Chou-Talalay method to quantify synergy (CI <1).
- Mechanistic profiling : Perform γ-H2AX foci assays (DNA damage) and PARP inhibition assays.
- In vivo validation : Test tumor growth inhibition in xenograft models with co-administration of temozolomide .
Q. What computational approaches are suitable for predicting binding modes to APE1?
- Molecular docking : Use APE1 crystal structures (PDB: 3RPA) to model the compound’s interaction with the active site.
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.
- Free energy calculations : MM-GBSA to rank derivatives by binding affinity .
Q. How does the compound’s redox activity influence its biological effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
